Levomefolate calcium pentahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

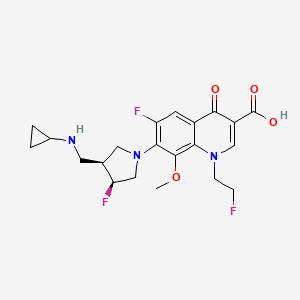

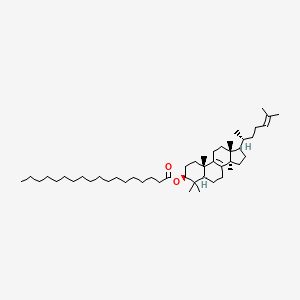

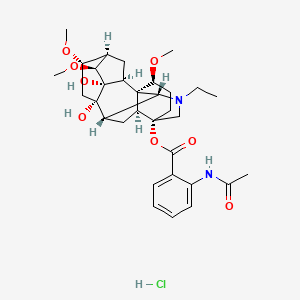

Levomefolate calcium pentahydrate is the calcium salt of 5-methyltetrahydrofolic acid, a biologically active form of folic acid that functions, in conjunction with Vitamin B12 , as a methyl-group donor involved in the conversion of homocysteine to methionine. Levomefolate is included in formulations of certain oral contraceptives to ensure adequate folic acid levels in women of child-bearing age to reduce the risk of neural tube defects.

Aplicaciones Científicas De Investigación

Folate Status Improvement

Levomefolate calcium has been shown to significantly increase both red blood cell and plasma folate levels. In a study focusing on women using an oral contraceptive containing levomefolate calcium, there were clinically significant increases in folate status compared to those who used the oral contraceptive alone (Bart et al., 2012).

Neural Tube Defects Prevention

A novel oral contraceptive including levomefolate calcium was formulated to decrease the risk of neural tube defects in pregnancies conceived while taking or shortly after discontinuing this pill. While its contraceptive efficacy is similar to other drospirenone-containing contraceptives, it is also approved to prevent neural tube defects, although no studies validate this claim (Rapkin & Creinin, 2011).

Effect on Menstrual Cycle Disorders

Levomefolate calcium, as a component of combined oral contraceptives, has shown a positive effect on the normalization of the menstrual cycle and has non-contraceptive effects due to its antiandrogenic and antimineralocorticoid activity. It also has a protective effect on the cardiovascular system and contributes to reducing obesity in the context of polycystic ovary syndrome (Dikke, 2018).

Sustainable Folate Status

A study aimed to demonstrate that a fixed-dose combination of an oral contraceptive and levomefolate calcium leads to sustainable improvements in folate status compared with an oral contraceptive plus folic acid. The study found that folate concentrations decreased slowly after cessation of treatment with levomefolate calcium, indicating a sustained effect on folate status (Diefenbach et al., 2013).

Bioequivalence Evaluation

A study evaluating the bioequivalence of a folate-supplemented oral contraceptive containing ethinylestradiol/drospirenone/levomefolate calcium versus ethinylestradiol/drospirenone and levomefolate calcium alone confirmed the bioequivalence of the folate-supplemented oral contraceptive with its components, ensuring similar bioavailability and efficacy (Wiesinger et al., 2012).

Effect on Diabetic Retinopathy

Levomefolate calcium showed significant improvements in conjunctival microcirculation in diabetic retinopathy patients, suggesting potential benefits in ocular health. The study demonstrated increased blood flow and vessel density in the conjunctiva after supplementation with a medical food containing levomefolate calcium (Liu et al., 2020).

Propiedades

Número CAS |

419563-18-1 |

|---|---|

Nombre del producto |

Levomefolate calcium pentahydrate |

Fórmula molecular |

C20H34CaN7O11 |

Peso molecular |

588.6 |

Nombre IUPAC |

monocalcium mono((S)-2-(4-((((S)-2-amino-5-methyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate) pentahydrate |

InChI |

InChI=1S/C20H25N7O6.Ca.5H2O/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;;;;;;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);;5*1H2/q;+2;;;;;/p-1/t12-,13-;;;;;;/m0....../s1 |

Clave InChI |

NVLUUBHWPOLECI-BWDMFOMUSA-M |

SMILES |

O=C(O)CC[C@@H](C([O-])=O)NC(C1=CC=C(NC[C@@H]2N(C)C3=C(NC(N)=NC3=O)NC2)C=C1)=O.[H]O[H].[H]O[H].[H]O[H].[H]O[H].[H]O[H].[Ca+2] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Levomefolate calcium pentahydrate; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

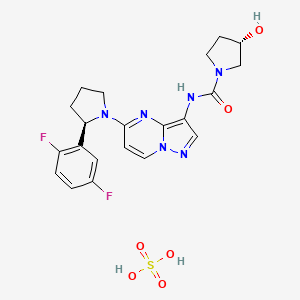

![1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid](/img/structure/B608470.png)

![5-methyl-4-oxo-3-phenyl-2-[(1R)-1-[[5-[6-(sulfamoylamino)-1H-indol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B608472.png)